molecular formula C34H59NO14 B191276 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid CAS No. 136379-59-4

2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Cat. No. B191276
M. Wt: 705.8 g/mol
InChI Key: CPCRJSQNWHCGOP-UHFFFAOYSA-N
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Description

Certan Vial
Fumonisins are mycotoxins, produced by molds of genus Fusarium. Six types of fumonisins and their structures have been discovered: fumonisin (B1, B2, B3, B4, A1 and A2). Fumonisins are responsible for toxic properties of corn contaminated with Fusarium moniliforme. Simultaneous determination of fumonisin B1, fumonisin B2 and fumonisin B3 in traditional chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry is reported.
Fumonisin b3 belongs to the class of organic compounds known as fumonisins. These are diesters of propane-1, 2, 3-tricarboxylic acid (TCA) and similar long-chain aminopolyol backbones (for FB1: 2S-amino-12S, 16R-dimethyl-3S, 5R, 10R, 14S, 15R-pentahydroxyeicosane). Structurally, fumonisins resemble the sphingoid bases sphinganine (SA) and sphingosine (SO) to which TCA groups have been added at the C-14 and C-15 positions. Fumonisin b3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fumonisin B3 is primarily located in the cytoplasm.

Scientific Research Applications

  • Synthetic Applications : This compound has been utilized in enantioselective synthesis processes. For example, Arvanitis, Motevalli, and Wyatt (1996) demonstrated its use in the stereoselective alkylation of Na enolates, highlighting its potential in creating specific chiral compounds (Arvanitis, Motevalli, & Wyatt, 1996).

  • Pharmacological Research : The compound has relevance in the design of pharmacologically active substances. Thaisrivongs et al. (1987) explored its use in the synthesis of renin inhibitory peptides, which are potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

  • Chemical Transformations : Its involvement in complex chemical reactions has been studied. For instance, Bitha, Hlavka, and Lin (1988) reported its use in the cyclocondensation of 3-amino-2-hydrazino-4(3H)-pyrimidinones, demonstrating its versatility in organic chemistry (Bitha, Hlavka, & Lin, 1988).

  • Biological Activity : The compound has been examined for its potential biological activities. Shimojima and Hayashi (1983) investigated its gastroprotective activity, shedding light on its possible therapeutic uses (Shimojima & Hayashi, 1983).

  • Metal Complexation : It has applications in the study of metal ion complexation, as shown by Sanna et al. (2011), who described its interaction with VO(2+) ions, suggesting its potential in understanding metal-bioligand interactions (Sanna et al., 2011).

properties

IUPAC Name

2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCRJSQNWHCGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15817722

CAS RN

136379-59-4
Record name Fumonisin B3
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Record name Fumonisin B3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040967
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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